molecular formula C16H17N3O6S2 B6063365 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B6063365
M. Wt: 411.5 g/mol
InChI Key: KBXKZKRGALLTCI-UHFFFAOYSA-N
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Description

1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as NPPB, is a chemical compound widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to be an effective inhibitor of calcium-activated chloride channels, which are involved in a variety of physiological processes such as smooth muscle contraction, fluid secretion, and neuronal excitability. 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been used to study the role of chloride channels in cancer cell migration and invasion, as well as in the regulation of ion transport in the kidney.

Mechanism of Action

1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine acts as an inhibitor of calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium, thus reducing chloride ion transport across the cell membrane. The mechanism of action of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been studied extensively using electrophysiological techniques and molecular modeling.
Biochemical and Physiological Effects:
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its role as a calcium-activated chloride channel inhibitor, 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of other ion channels, including potassium channels and sodium channels. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines in immune cells.

Advantages and Limitations for Lab Experiments

1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a valuable tool for studying various biological processes due to its specificity and potency as an inhibitor of calcium-activated chloride channels. However, there are some limitations to its use in lab experiments. 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be toxic to cells at high concentrations, and its effects on other ion channels can complicate data interpretation. Additionally, the synthesis of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be complex and time-consuming, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research involving 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the role of calcium-activated chloride channels in cancer progression, and the potential for 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine to be used as a therapeutic agent for cancer treatment. Another area of interest is the development of new compounds based on the structure of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, which may have improved specificity and potency as inhibitors of calcium-activated chloride channels. Additionally, further studies are needed to elucidate the effects of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine on other ion channels and its potential as an anti-inflammatory agent.

Synthesis Methods

1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be synthesized through a series of chemical reactions starting from piperazine and 3-nitrobenzenesulfonyl chloride. The reaction involves the substitution of the chlorine atom in the sulfonyl chloride with the piperazine nitrogen, followed by the nitration of the phenyl ring with nitric acid. The final product is obtained by the reaction of the nitrophenylsulfonyl piperazine with phenylsulfonyl chloride.

properties

IUPAC Name

1-(benzenesulfonyl)-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c20-19(21)14-5-4-8-16(13-14)27(24,25)18-11-9-17(10-12-18)26(22,23)15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXKZKRGALLTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

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